6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid
Overview
Description
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of the family of pyrazolopyridines .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often involves the use of ester groups during the formation of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . The compound has a molecular weight of 198.02 .Physical And Chemical Properties Analysis
This compound is a solid . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . The compound’s InChI key is FONNZZMIJPHSJP-UHFFFAOYSA-N .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include “6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Substitution Pattern Analysis
The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been analyzed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
Synthesis Methods
Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
PPARα Activation
1H-pyrazolo[3,4-b]pyridines have been studied for their ability to activate PPARα, a type of peroxisome proliferator-activated receptor . PPARα is a key regulator of lipid metabolism and inflammation, and its activation has therapeutic potential in conditions like metabolic syndrome, cardiovascular disease, and inflammation .
Fluorescence Properties
Certain 1H-pyrazolo[3,4-b]pyridine derivatives exhibit strong fluorescence, which can be readily distinguished by the human eye in DMSO or under UV light (360 nm) . The fluorescence properties of these compounds have been evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .
Molecular Docking Studies
Molecular docking studies have been conducted with 1H-pyrazolo[3,4-b]pyridine derivatives . These studies can provide valuable insights into the potential interactions of these compounds with various biological targets, aiding in the design of new drugs .
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Safety and Hazards
Future Directions
Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid, have potential for further exploration due to their inhibitory activity against TRKA . This suggests potential applications in the treatment of diseases associated with the overexpression and continuous activation of TRKs .
properties
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLWDBZQAFKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208093 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid | |
CAS RN |
1363382-29-9 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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